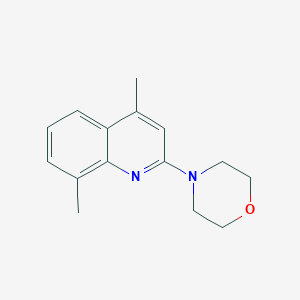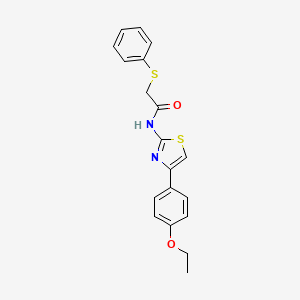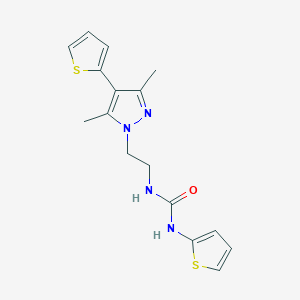![molecular formula C18H16ClFO2 B2720281 (E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477870-39-6](/img/structure/B2720281.png)
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, or 4-chloro-3-fluoropropoxy-1-phenyl-2-propen-1-one, is a synthetic compound with a wide range of applications in the fields of synthetic chemistry and biomedical research. It is a versatile building block for the synthesis of various types of molecules, and has been used in the development of drugs and other compounds. In addition, 4-chloro-3-fluoropropoxy-1-phenyl-2-propen-1-one has been studied for its potential to act as a biochemical and physiological modulator.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Molecular Structure and Vibrational Spectroscopy : A study by Najiya et al. (2014) detailed the synthesis, molecular structure, and vibrational spectroscopic analysis of a closely related compound. They investigated the hyperpolarizability, NBO analysis, and HOMO-LUMO transitions, highlighting its potential in nonlinear optical (NLO) materials due to the significant electron density transfer observed within its molecular framework. This implies applications in optoelectronics and photonics where materials with high NLO responses are valued (Najiya et al., 2014).
Computational Insights : Another study by Adole et al. (2020) provided computational insights into a similar compound's structure, electronic properties, and chemical reactivity. They employed density functional theory (DFT) to explore its geometrical parameters, electronic behavior, and reactivity indices, which could inform the design of materials with specific electronic and reactive properties (Adole et al., 2020).
Nonlinear Optical Properties and Charge Transfer
Optoelectronic and Charge Transport Properties : Research by Shkir et al. (2019) focused on the linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric chalcone derivatives. Their findings suggest that compounds with similar structures could serve as materials in semiconductor devices due to their efficient intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).
Fluorescence Conversion and Optical Limiting : The fluorescence conversion in organic charge transfer co-crystals of chalcone derivatives was studied by Zhao et al. (2017). They observed significant red-shifts in fluorescence, indicating charge-transfer interactions. This property is pivotal for opto-electronic materials with potential applications in sensors and optical limiting devices (Zhao et al., 2017).
Potential Biological Interactions
- Antipathogenic Activity : Limban et al. (2011) synthesized thiourea derivatives, including compounds with halogenated phenyl rings, demonstrating significant antipathogenic activity. Although not directly related to the query compound, this research highlights the potential biological relevance of structurally similar compounds in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYTPEGONBAC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)

![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
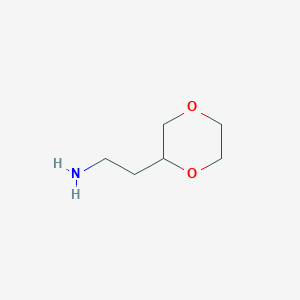
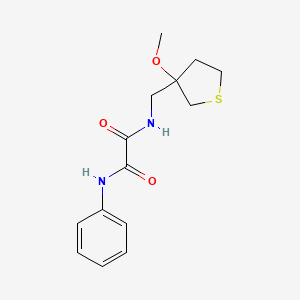

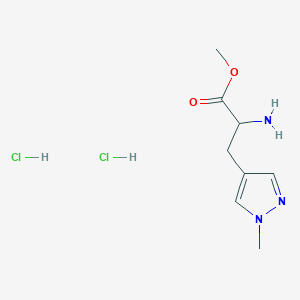
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)
